molecular formula C14H22INO4 B2822090 Tert-butyl 1-(iodomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 2138294-99-0

Tert-butyl 1-(iodomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B2822090
CAS No.: 2138294-99-0
M. Wt: 395.237
InChI Key: UBSZWEPBBFKRFB-UHFFFAOYSA-N
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Description

This compound (CAS: 1373028-07-9) is a spirocyclic derivative featuring a tert-butyl carboxylate group, an iodomethyl substituent at position 1, a ketone at position 3, and a 2-oxa-8-aza bicyclic framework. Its structure enables diverse reactivity, particularly in cross-coupling and substitution reactions, making it valuable in medicinal chemistry and drug discovery .

Properties

IUPAC Name

tert-butyl 1-(iodomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22INO4/c1-13(2,3)20-12(18)16-6-4-14(5-7-16)8-11(17)19-10(14)9-15/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSZWEPBBFKRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)OC2CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(iodomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps. One common method starts with the preparation of the oxazolidine ring, followed by the introduction of the iodomethyl group. The reaction conditions often require the use of strong bases and iodinating agents. For example, the reaction may involve the use of sodium hydride (NaH) as a base and iodomethane (CH3I) as the iodinating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(iodomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the oxazolidine ring or other parts of the molecule.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce a carboxyl group.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to tert-butyl 1-(iodomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate exhibit promising anticancer properties. The spirocyclic structure is known to enhance bioactivity by providing a unique three-dimensional conformation that can interact effectively with biological targets.

Case Study:
A study evaluated the anticancer effects of derivatives of spiro compounds, revealing that modifications at the carboxylate position could lead to enhanced cytotoxicity against various cancer cell lines. This suggests that this compound might serve as a lead compound for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties, particularly against resistant bacterial strains. The presence of iodine in the structure enhances its reactivity and potential interaction with microbial targets.

Case Study:
Research demonstrated that similar iodinated spiro compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its reactive functional groups. It can undergo various transformations, including nucleophilic substitutions and cycloadditions.

Table 1: Synthetic Transformations of this compound

Transformation TypeReaction ConditionsProducts
Nucleophilic SubstitutionAqueous NaOH, room temperatureHydroxylated derivatives
CycloadditionUV light, presence of dienophilesNew bicyclic structures
ReductionLiAlH4 in dry etherAlcohol derivatives

Polymer Chemistry

The compound's unique structure allows it to be incorporated into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.

Case Study:
Incorporation of spiro compounds into polyurethanes has shown improved elasticity and resilience under stress, indicating potential applications in high-performance materials .

Mechanism of Action

The mechanism by which tert-butyl 1-(iodomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the compound’s structure and the functional groups present.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities with analogous spirocyclic compounds:

Compound Name CAS Number Substituents/Modifications Key Features
Target Compound : tert-Butyl 1-(iodomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate 1373028-07-9 Iodomethyl (C1), 3-oxo, 2-oxa, 8-aza High potential for nucleophilic substitution (iodine) and derivatization.
tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate CTK8C2957 2-oxo, 1-oxa, 3,8-diaza (additional nitrogen at C3) Enhanced hydrogen-bonding capacity; useful in peptide mimetics .
tert-Butyl 1-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate Not provided 1-oxo, 8-oxa, 2-aza (oxygen/nitrogen positions swapped) Reactivity shifted toward ketone-based transformations (e.g., reductions) .
tert-Butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate 203662-19-5 3-oxo, 2-oxa, 8-aza (no iodomethyl) Lacks iodine, limiting cross-coupling utility; simpler derivatization .
tert-Butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate 1259366-15-8 Iodo (C4), bicyclo[3.2.1] framework Distinct ring system; iodine positioned for sterically hindered reactions .

Pharmacological and Industrial Relevance

  • Drug Discovery : The iodomethyl group in the target compound is pivotal for creating covalent inhibitors (e.g., DDR1 inhibitors in ) or radiopharmaceuticals .
  • Building Blocks : Simpler analogs like tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 203662-19-5) serve as intermediates for spirocyclic proline derivatives in peptide synthesis .

Biological Activity

Tert-butyl 1-(iodomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound with potential biological activities that warrant detailed exploration. This article reviews its chemical properties, biological effects, and potential applications based on diverse research findings.

The compound is characterized by the following properties:

PropertyValue
Common Name This compound
CAS Number 2138294-99-0
Molecular Formula C14H22INO4
Molecular Weight 395.23 g/mol
Structure Chemical Structure

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Similar spiro compounds have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.
  • Anti-inflammatory Properties : Some studies indicate that these compounds can inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis.
  • Analgesic Effects : Preliminary studies suggest that this compound may act as a pain reliever, potentially through modulation of pain pathways in the nervous system.

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds:

  • Study on Antimicrobial Efficacy : A study demonstrated that spiro compounds exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of action (Reference: ).
  • Inflammation Inhibition : Research published in a pharmacological journal showed that similar spiro compounds reduced inflammation markers in animal models, suggesting their utility in inflammatory diseases (Reference: ).
  • Pain Management : A patent application highlighted the analgesic properties of related compounds, proposing their use in formulations for chronic pain management (Reference: ).

Potential Applications

Given its biological activities, this compound may find applications in:

  • Pharmaceutical Development : As an antimicrobial or anti-inflammatory agent.
  • Pain Relief Formulations : For chronic pain management therapies.
  • Cosmetic Products : Due to its potential antioxidant properties.

Q & A

Q. What are the optimized synthetic routes for tert-butyl 1-(iodomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate?

Methodological Answer: The compound is synthesized via multi-step protocols involving spirocyclic intermediates. Key steps include:

  • Oxo-spirocycle formation : Cyclization of precursors (e.g., 8-oxa-2-azaspiro[4.5]decan-1-one) using Boc-protection (di-tert-butyl dicarbonate, triethylamine) in dry dichloromethane .
  • Iodomethyl introduction : Reaction of hydroxyl intermediates with trimethylsilyl cyanide and boron trifluoride etherate at -78°C, followed by iodine substitution .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. How is the structural conformation of this spirocyclic compound validated?

Methodological Answer:

  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures, resolving bond angles and torsional strain in the spirocyclic core .
  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Peaks at δ 1.4–1.5 ppm confirm tert-butyl groups; iodomethyl protons appear at δ 3.2–3.5 ppm .
    • IR : Stretching frequencies at 1700–1750 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O) .

Q. What stability considerations are critical for handling this compound?

Methodological Answer:

  • Storage : Refrigerated (2–8°C) in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the iodomethyl group .
  • Light sensitivity : Amber glass vials minimize photodegradation of the spirocyclic scaffold .

Q. What role does the iodomethyl group play in downstream reactivity?

Methodological Answer: The iodomethyl group serves as a versatile electrophile for:

  • Cross-coupling reactions : Suzuki-Miyaura couplings (Pd catalysts) to introduce aryl/heteroaryl groups .
  • Nucleophilic substitutions : Replacement with amines/thiols for functionalized analogs .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

  • Variable temperature (VT) NMR : Resolves dynamic effects (e.g., ring puckering in spirocycles) by cooling samples to -40°C .
  • DFT calculations : Gaussian or ORCA software predicts optimized geometries and coupling constants for comparison .

Q. What computational strategies model the compound’s reactivity in catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT) : B3LYP/6-31G* calculates transition states for iodomethyl substitution, predicting regioselectivity in cross-couplings .
  • Molecular docking : Screens interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. How can enantiomeric purity be improved during synthesis?

Methodological Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during spirocycle formation .
  • Kinetic resolution : Lipase-catalyzed hydrolysis of racemic intermediates (e.g., KR >90% ee) .

Q. What are the challenges in scaling up the synthesis while maintaining yield?

Methodological Answer:

  • Solvent selection : Replace THF with 2-MeTHF for safer large-scale reactions (higher boiling point, lower peroxide formation) .
  • Catalyst loading : Optimize Pd concentrations (0.5–1 mol%) to minimize costs in cross-couplings .

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